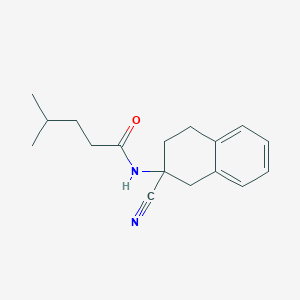
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide is an organic compound characterized by a complex structure that includes a cyano group, a tetrahydronaphthalene ring, and a methylpentanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide typically involves multiple steps:
-
Formation of the Tetrahydronaphthalene Ring: : The initial step often involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene. This reaction is usually carried out under high pressure with a suitable catalyst such as palladium on carbon (Pd/C).
-
Introduction of the Cyano Group: : The next step involves the introduction of a cyano group at the 2-position of the tetrahydronaphthalene ring. This can be achieved through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Formation of the Methylpentanamide Moiety: : The final step involves the acylation of the cyano-substituted tetrahydronaphthalene with 4-methylpentanoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene ring, leading to the formation of various oxidized derivatives.
-
Reduction: : The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the cyano group, to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction of the cyano group typically produces primary amines.
科学的研究の応用
Chemistry
In chemistry, N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the cyano group and the amide moiety may confer specific pharmacological properties, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide exerts its effects depends on its specific interactions with molecular targets. The cyano group can act as an electrophile, while the amide moiety can participate in hydrogen bonding and other interactions. These features enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylhexanamide: Similar structure with a hexanamide moiety instead of pentanamide.
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylbutanamide: Similar structure with a butanamide moiety instead of pentanamide.
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpropanamide: Similar structure with a propanamide moiety instead of pentanamide.
Uniqueness
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methylpentanamide is unique due to its specific combination of functional groups and structural features. The presence of the cyano group, tetrahydronaphthalene ring, and methylpentanamide moiety provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.
特性
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-13(2)7-8-16(20)19-17(12-18)10-9-14-5-3-4-6-15(14)11-17/h3-6,13H,7-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXTUHUWCCMBDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NC1(CCC2=CC=CC=C2C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-benzyl-8-[(2Z)-2-[(Z)-2-bromo-3-phenylprop-2-enylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
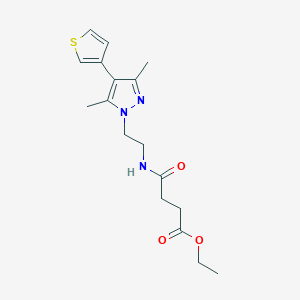
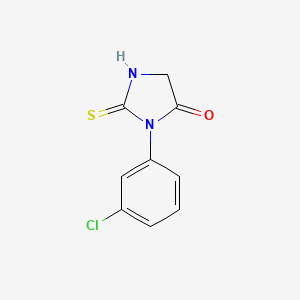
![Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2639321.png)
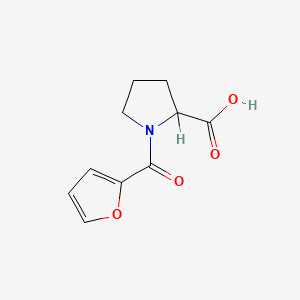
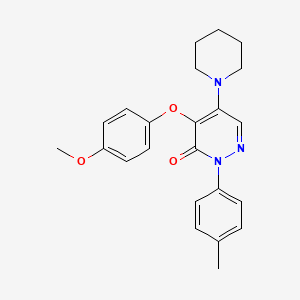
![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2639328.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2639330.png)
![Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride](/img/structure/B2639333.png)
![N-cyclopentyl-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2639334.png)
![2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)
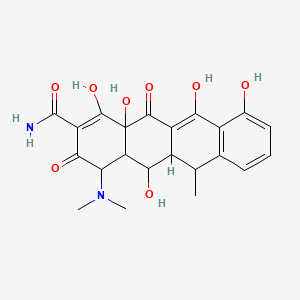
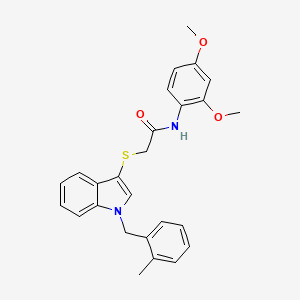
![(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one](/img/structure/B2639339.png)
